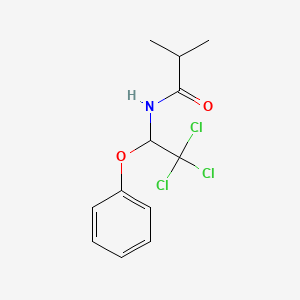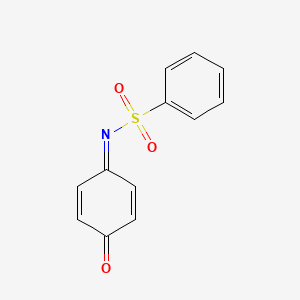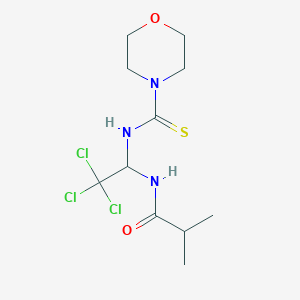![molecular formula C19H21N5O2 B3824602 3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one](/img/structure/B3824602.png)
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one
Overview
Description
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one is a complex heterocyclic compound that features a unique combination of pyrazole, imidazole, and oxazinanone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the pyrazole and imidazole intermediates separately. The pyrazole can be synthesized through the reaction of hydrazine with a β-diketone, while the imidazole can be prepared via the Debus-Radziszewski imidazole synthesis .
The final step involves the coupling of the pyrazole and imidazole intermediates with an oxazinanone precursor under controlled conditions. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, which can further be explored for their biological activities .
Scientific Research Applications
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazole: Shares the pyrazole and imidazole moieties but lacks the oxazinanone ring.
5-methyl-1H-pyrazole-3-carboxamide: Contains the pyrazole ring but differs in the functional groups attached.
4-phenylimidazole-2-carboxylic acid: Contains the imidazole ring but has different substituents.
Uniqueness
The uniqueness of 3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one lies in its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties
Properties
IUPAC Name |
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-12-16(22-21-14)18-17(15-6-3-2-4-7-15)20-13-24(18)10-9-23-8-5-11-26-19(23)25/h2-4,6-7,12-13H,5,8-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYINYFVMRPWRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(N=CN2CCN3CCCOC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3824522.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B3824539.png)
![3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide](/img/structure/B3824544.png)
![N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-N'-phenylthiourea](/img/structure/B3824548.png)

![N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide](/img/structure/B3824560.png)
![4-[benzoyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl benzoate](/img/structure/B3824564.png)

![3-phenyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]propanamide](/img/structure/B3824575.png)
![N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B3824582.png)
![2-(3-{[amino(imino)methyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3824583.png)
![2-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol](/img/structure/B3824592.png)
![N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B3824598.png)
